N9-Selective Alkylation: N2,9-Diacetylguanine Enables Near-Quantitative Regiochemical Control
N2,9-Diacetylguanine (DAG) enables regioselective N9-alkylation in near-quantitative yields under non-catalyzed coupling conditions with 2-oxa-1,4-diacetoxybutane (OBDDA). This directly addresses the longstanding challenge of non-selective alkylation inherent to unprotected guanine, which produces mixed N7/N9 isomers that require costly chromatographic separation [1]. Under acid-catalyzed conditions, DAG primarily yields the N7 isomer, whereas non-catalyzed conditions predominantly afford the desired N9 isomer, demonstrating tunable regiocontrol that is unattainable with mono-acetylated or unprotected guanine [1].
| Evidence Dimension | Regioselectivity of alkylation |
|---|---|
| Target Compound Data | Almost quantitative yield of N9 isomer (non-catalyzed conditions) |
| Comparator Or Baseline | Unprotected guanine: mixed N7/N9 isomers, low regioselectivity |
| Quantified Difference | From complex isomeric mixture to near-quantitative N9 selectivity |
| Conditions | Coupling reaction of DAG (10) with 2-oxa-1,4-diacetoxybutane (OBDDA, 11); non-catalyzed vs. acid-catalyzed |
Why This Matters
This enables high-yield, scalable synthesis of acyclovir and ganciclovir without expensive isomer separation steps, directly reducing manufacturing cost and complexity.
- [1] Véliz, A. M., et al. J. Org. Chem. 1999, 64, 4763–4768. A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine. View Source
